Methyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
“Methyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is an organic compound. Its molecular formula is C17H21NO7 .
Molecular Structure Analysis
The molecular structure of this compound includes various functional groups such as methoxy, oxobutanyl, amino, tetrahydro, benzothiophene, and carboxylate .
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 537.1±50.0 °C at 760 mmHg, and a flash point of 278.6±30.1 °C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds . Its ACD/LogP is 1.40, and its ACD/LogD (pH 5.5 and 7.4) is 1.80 . The polar surface area is 108 Å2, and the molar volume is 282.4±3.0 cm3 .
Properties
IUPAC Name |
methyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-20-12(18)8-7-11(17)16-14-13(15(19)21-2)9-5-3-4-6-10(9)22-14/h3-8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCPEWLYJKJJEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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